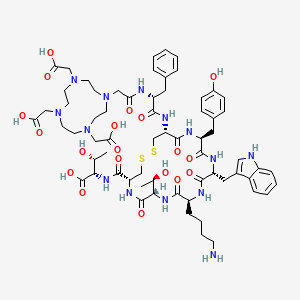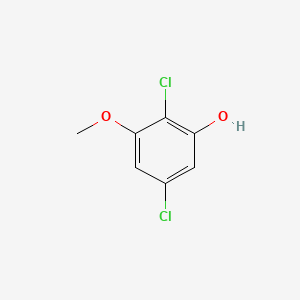
2,5-Dichloro-3-methoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of m-aryloxy phenols, a group that includes 2,5-Dichloro-3-methoxyphenol, has seen innovative methods developed in recent years . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .Future Directions
Phenol derivatives, including 2,5-Dichloro-3-methoxyphenol, have high potential for synthesizing bioactive natural products and conducting polymers . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Therefore, future research and development in this area could lead to new applications and improved synthesis methods.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various organic compounds . It’s also used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known to be involved in the suzuki–miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex . The 2,5-Dichloro-3-methoxyphenol may act as an organoboron reagent or an organic halide in this reaction.
Biochemical Pathways
It’s known that methoxylated aromatic compounds (mac), which include this compound, are components of lignin, the second most abundant biopolymer on earth . These compounds can be degraded by anaerobic microorganisms, affecting various biochemical pathways .
Result of Action
It’s known that this compound is used in the synthesis of various organic compounds , suggesting that it may have a significant impact on molecular synthesis processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound may be involved, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can occur in a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that phenol derivatives, such as 2,5-Dichloro-3-methoxyphenol, play a crucial role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. The nature of these interactions is complex and depends on the specific properties of the compound and the biomolecules it interacts with.
Cellular Effects
Phenol derivatives are known to have various effects on cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2,5-dichloro-3-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKMSHFGQLWAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


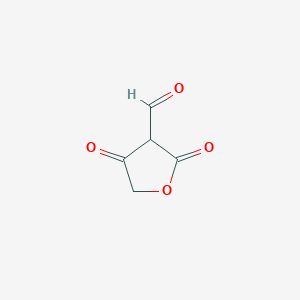
![1H-Pyrido[2,3-b]indole, 2-methyl-](/img/structure/B3348465.png)
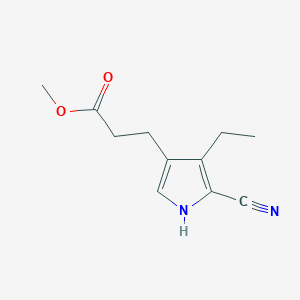
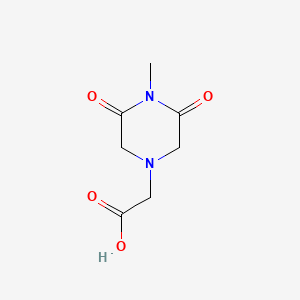

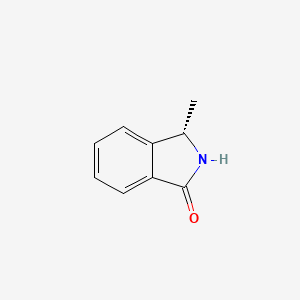
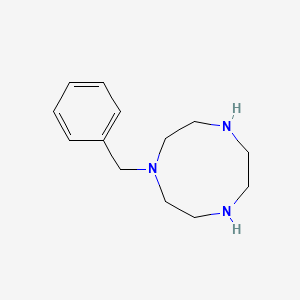
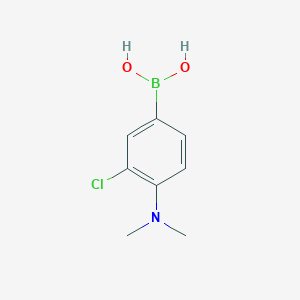
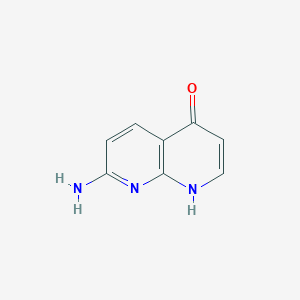
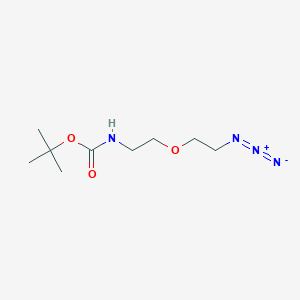
![5H-imidazo[4,5-c]pyridazin-4-amine](/img/structure/B3348529.png)

